(R)-Methyl 5-oxopyrrolidine-2-carboxylate
Overview
Description
®-Methyl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is known for its applications in various fields of scientific research.
Mechanism of Action
Mode of Action
It is known to be an endogenous metabolite , suggesting it may play a role in various biochemical processes within the body.
Biochemical Pathways
It has been observed that labile metabolic intermediates, such as ®-methyl 5-oxopyrrolidine-2-carboxylate, can contribute to organismal adaptation in some scenarios . This suggests that the compound may influence a variety of biochemical pathways, potentially leading to the generation of new biochemical pathways .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which could potentially impact its bioavailability
Result of Action
As an endogenous metabolite , it likely plays a role in various physiological processes, but specific effects are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-oxopyrrolidine-2-carboxylate typically involves the esterification of ®-5-oxopyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 5-oxopyrrolidine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as carboxylic acids, alcohols, and substituted pyrrolidines .
Scientific Research Applications
®-Methyl 5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 5-oxopyrrolidine-2-carboxylate: The enantiomer of ®-Methyl 5-oxopyrrolidine-2-carboxylate, with similar chemical properties but different biological activities.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with aryl or pyridyl substitutions on the pyrrolidine ring, exhibiting distinct chemical and biological properties.
Uniqueness
®-Methyl 5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other substituted pyrrolidines .
Biological Activity
(R)-Methyl 5-oxopyrrolidine-2-carboxylate is a compound with the molecular formula C6H9NO3, known for its structural similarity to biologically relevant molecules. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Weight : 143.14 g/mol
- Chemical Structure : Contains a five-membered pyrrolidine ring, a ketone group, and an ester group, which are key to its reactivity and biological interactions.
This compound acts as an endogenous metabolite and may influence various biochemical pathways. It has been identified as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which plays a role in regulating cellular processes and immune responses. This inhibition may have implications for cancer treatment and other therapeutic areas.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives of similar pyrrolidine structures have shown varying degrees of cytotoxicity against human cancer cell lines:
Compound | IC50 (µM) | Cell Line | Notes |
---|---|---|---|
This compound | Not extensively studied | N/A | Structural analogs show promise |
Analog A | 61 ± 29 | RPMI 8226 | Significant cytotoxicity |
Analog B | 90 ± 8 | RPMI 8226 | Comparable to positive control |
These findings indicate that while this compound itself has not been widely studied for anticancer properties, its structural analogs demonstrate potential in reducing cell viability in cancer models .
Enzyme Interaction Studies
The compound is employed in enzyme mechanism studies due to its ability to interact with specific proteins. Its structural features allow it to serve as a substrate or inhibitor in various enzymatic reactions. Research indicates that it can potentially modulate enzyme activity, contributing to its biological effects .
Pharmacokinetics
This compound exhibits good solubility in DMSO (100 mg/ml), which is advantageous for laboratory applications. Understanding its pharmacokinetic properties is crucial for assessing its therapeutic potential and optimizing formulations for drug development.
Case Studies and Research Findings
- Cytotoxicity Assessment : In vitro studies using the MTT assay on RPMI 8226 cells demonstrated that certain analogs derived from this compound exhibited significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death .
- Proteasome Inhibition : Compounds related to this compound were tested for their ability to inhibit the proteasome, a critical pathway in cancer cell survival. Results indicated a time-dependent increase in effectiveness, suggesting potential for further exploration in targeted cancer therapies .
- Antimicrobial Activity : Although primarily focused on anticancer properties, some derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens, showcasing their versatility beyond oncology applications .
Properties
IUPAC Name |
methyl (2R)-5-oxopyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGPKMSGXAUKHT-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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